N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester
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Overview
Description
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester is a chemical compound with the molecular formula C18H21N2O7P and a molecular weight of 408.34 g/mol . It is also known by its other names such as Remdesivir Impurity 25 and EOS-61207 . This compound is a derivative of L-alanine and is characterized by its white to off-white solid form .
Preparation Methods
The synthesis of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester involves multiple steps. The process typically starts with the preparation of the intermediate compounds through reactions such as nitration, esterification, and phosphorylation . The reaction conditions often require specific temperatures, solvents like dichloromethane, ethyl acetate, and methanol, and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to the disruption of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester can be compared with other similar compounds such as:
N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine: This compound lacks the 1-Methylethyl ester group, which may affect its reactivity and applications.
Isopropyl (S)-(4-nitrophenoxy)(phenoxy)phosphoryl-L-alaninate: This compound has a similar structure but different ester group, which may influence its chemical properties and uses.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJKISSOEZMRHH-POXGOYDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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